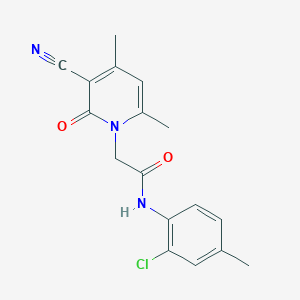

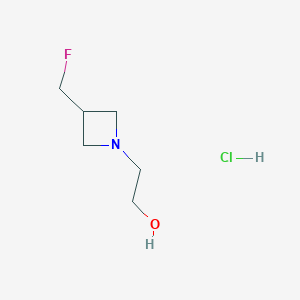

![molecular formula C7H12N2O2 B2910656 (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 1839060-89-7](/img/structure/B2910656.png)

(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Several studies have focused on the synthesis and structural analysis of diazaspiro compounds and their derivatives, highlighting their relevance in medicinal chemistry and organic synthesis. For instance, compounds structurally related to (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one have been synthesized for antihypertensive screening, demonstrating their potential as alpha-adrenergic blockers with varying degrees of selectivity towards alpha 1- and alpha 2-adrenoceptors (Clark et al., 1983). Additionally, regioselective synthesis of diazaspiro and tetrazaspiro derivatives has been achieved, further expanding the chemical versatility and applicability of these compounds in creating novel molecular architectures (Farag et al., 2008).

Pharmacological Applications

Research has also delved into the pharmacological implications of diazaspiro derivatives. For example, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to exhibit potent inhibitory effects on neuronal Na+ and Ca2+ movement, showing significant antiamnesic activity in experimental models. This highlights their potential for treating cognitive disorders and protecting against brain edema and memory deficits (Tóth et al., 1997). Similarly, compounds with a diazaspiro[4.5]decane structure have demonstrated high potency as soluble epoxide hydrolase inhibitors, offering promising avenues for the treatment of chronic kidney diseases (Kato et al., 2014).

Advanced Synthesis Techniques

Innovative synthetic approaches have been employed to construct oxaspiro skeletons, pivotal for the development of novel therapeutic agents and materials. The Nicholas reaction, for instance, has been utilized to efficiently generate 1-oxaspiro[4.4]nonane and related structures, demonstrating the versatility of this methodology in accessing complex spirocyclic frameworks (Mukai et al., 2002).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by (S)-6-Methyl-2-oxa-5,8-diazaspiro[3Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Propriétés

IUPAC Name |

(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMGONXEUNBKBA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

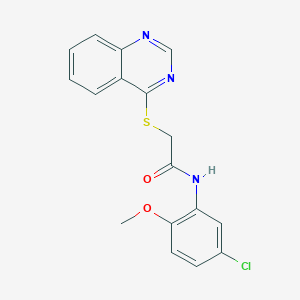

![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)

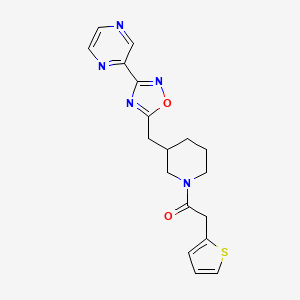

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)

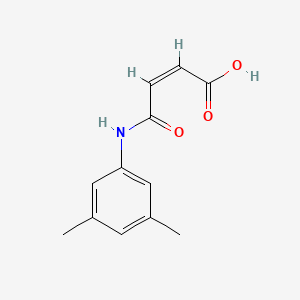

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2910582.png)

![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)